molecular formula C14H8Br2O B8508239 3,6-Dibromoanthracen-9(10h)-one

3,6-Dibromoanthracen-9(10h)-one

Cat. No.: B8508239
M. Wt: 352.02 g/mol
InChI Key: DDCMOBTZBABMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromoanthracen-9(10h)-one is a brominated anthracenone derivative that serves as a versatile and high-value intermediate in advanced chemical research. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. In organic electronics, its structural analogy to other dibromo-anthracene and anthracenedione compounds makes it a promising precursor for constructing semiconducting molecules and polymers . Researchers can utilize this reagent in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to develop novel materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic polymer solar cells . In the pharmaceutical and bioorganic chemistry fields, the anthracenone core is a privileged structure. Based on studies of closely related compounds, this compound could be investigated as a key synthetic intermediate for the development of novel antimitotic agents . Such compounds can function by inhibiting tubulin polymerization, leading to cell cycle arrest and demonstrating potent antiproliferative activity against various cancer cell lines . Researchers are advised to handle this material with care and consult the Safety Data Sheet for proper handling procedures. Store in a cool, dark place under an inert atmosphere.

Properties

Molecular Formula

C14H8Br2O

Molecular Weight

352.02 g/mol

IUPAC Name

3,6-dibromo-10H-anthracen-9-one

InChI

InChI=1S/C14H8Br2O/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7H,5H2

InChI Key

DDCMOBTZBABMRI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)C3=C1C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthracenone Derivatives

Halogenated Anthracenones

9,10-Dibromoanthracene
  • Structure : Bromination occurs at positions 9 and 10.
  • Synthesis : Prepared via direct bromination of anthracene in carbon tetrachloride .
  • Applications : Used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize functionalized anthracenes for optoelectronic materials .
  • Key Difference : The 9,10-dibromo configuration enables symmetric reactivity, whereas 3,6-dibromo substitution creates an asymmetric electronic environment.
1,5-Dichloro-9(10H)-anthracenone
  • Structure : Chlorine substituents at positions 1 and 3.
  • Molecular Weight : 263.117 g/mol .
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene
  • Structure : Bromine at positions 2 and 6, with tetramethyl groups at 9 and 10.
  • Steric Effects: The tetramethyl groups increase steric hindrance, limiting reactivity in substitution reactions compared to 3,6-dibromoanthracenone .
10,10-Bis(4-pyridinylmethyl)-9(10H)-anthracenone (XE991)
  • Structure : Pyridinylmethyl groups at position 10.
  • Biological Activity: Enhances neurotransmitter release with an EC50 of 490 nM, ~8.5× more potent than linopirdine (EC50 = 4.2 µM) .
  • Comparison: Unlike 3,6-dibromoanthracenone, XE991’s bulky substituents enhance receptor binding but reduce solubility.
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one
  • Structure : Benzylidene group at position 10.
  • Applications : Investigated for antitumor activity due to its planar structure, which facilitates DNA intercalation .
  • Key Difference : The absence of halogens in this derivative highlights bromine’s role in modulating electronic properties for specific biological targets.

Methoxy- and Methyl-Substituted Anthracenones

4,5-Dimethoxy-2-methylanthracene-9(10H)-one
  • Structure : Methoxy (positions 4,5) and methyl (position 2) groups.
  • Molecular Weight : 268.31 g/mol .
  • Electronic Effects : Methoxy groups donate electrons, increasing solubility and altering UV-Vis absorption compared to brominated analogs.

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Applications EC50 (Biological Activity)
3,6-Dibromoanthracen-9(10H)-one Br (3,6) ~322.93 (calculated) Organic electronics, pharmaceuticals N/A
XE991 Pyridinylmethyl (10,10) 408.45 Neurotransmitter enhancement 490 nM
9,10-Dibromoanthracene Br (9,10) 336.02 Cross-coupling precursor N/A
1,5-Dichloroanthracenone Cl (1,5) 263.12 Intermediate in synthesis N/A

Table 2: Spectroscopic Data (NMR Shifts)

Compound Key ¹H-NMR Signals (δ, ppm) Reference
9-Bromo-10-(4-methoxyphenyl)anthracene 8.60 (d, J=9.5 Hz, 2H), 3.95 (s, 3H)
10-Phenyl-9-bromoanthracene 8.64–8.57 (m, 2H), 7.69–7.35 (m, 11H)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-Dibromoanthracen-9(10H)-one?

  • Methodology : Bromination of anthracen-9(10H)-one under controlled conditions is a common approach. For regioselective bromination at the 3,6-positions, electron-donating substituents or directing groups may be required. A modified procedure from the bromination of anthracene in carbon disulfide (CS₂) can be adapted, using stoichiometric bromine (Br₂) and monitoring reaction temperature to minimize isomer formation .
  • Validation : Confirm regioselectivity via 1^1H NMR and X-ray crystallography (using SHELX for refinement) to distinguish between 3,6- and other dibrominated isomers .

Q. How can the purity and structural integrity of this compound be verified?

  • Analytical Techniques :

  • Chromatography : Use HPLC with a C18 column and UV detection (λ ~270–440 nm) to assess purity .
  • Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., absence of 9,10-dibromo byproducts) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Q. What safety precautions are essential when handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure.
  • Storage : Store in sealed containers under inert atmosphere (N₂/Ar) at room temperature, away from light .
  • Waste Disposal : Follow EPA guidelines for halogenated organic compounds; incinerate via certified facilities .

Advanced Research Questions

Q. How can regioselective bromination be achieved to synthesize this compound without forming other dibrominated isomers?

  • Strategies :

  • Directing Groups : Introduce temporary substituents (e.g., methoxy groups) at positions 3 and 6 to guide bromination, followed by deprotection .
  • Catalytic Systems : Use Lewis acids (e.g., FeBr₃) to stabilize intermediates and reduce kinetic competition for alternative sites .
    • Challenges : Competing 1,4- or 9,10-bromination may occur if reaction kinetics are not tightly controlled. Monitor via TLC and adjust Br₂ stoichiometry .

Q. What spectroscopic techniques are most effective in resolving structural ambiguities in this compound derivatives?

  • Advanced NMR : Utilize 1^1H-1^1H COSY and NOESY to assign coupling patterns and spatial proximity of bromine atoms .
  • X-ray Crystallography : Resolve crystal packing and confirm substitution geometry using SHELXL for refinement .
  • UV-Vis Spectroscopy : Compare λmax shifts (e.g., 375–440 nm) with anthracene derivatives to infer electronic effects of bromination .

Q. What strategies can mitigate competing side reactions during the functionalization of this compound in cross-coupling reactions?

  • Catalyst Optimization : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings, ensuring boronic acids are in excess to drive reaction completion .
  • Protecting Groups : Temporarily block reactive sites (e.g., ketone at position 9) using silyl ethers to prevent undesired nucleophilic attacks .
  • Solvent Selection : Use degassed toluene/THF mixtures to stabilize palladium catalysts and minimize oxidative side reactions .

Contradictions and Limitations

  • Bromination Regioselectivity : Evidence from 9,10-dibromoanthracene synthesis suggests CS₂ as optimal solvent, but polar solvents (e.g., DCM) may better stabilize intermediates for 3,6-isomer formation. Further kinetic studies are needed.
  • Safety Data : While 9,10-dibromoanthracene safety protocols are a proxy, the 3,6-isomer’s ecotoxicity profile remains unvalidated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.